5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3BrClF3O2S and its molecular weight is 323.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sulfonyl Halides
A study on the synthesis of sulfonyl halides using sodium hypochlorite pentahydrate (NaOCl•5H2O) crystals explored the reaction with disulfides or thiols, producing sulfonyl chlorides with enhanced yields under specific conditions. This method has relevance for synthesizing compounds including 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride, demonstrating its utility in generating sulfonyl chlorides from various substrates (Kirihara et al., 2022).
Application in Organic Synthesis
The synthesis and biological activity of 5–bromo–2-chloropyrimidin-4-amine derivatives, achieved through nucleophilic substitution reactions with various sulfonyl and acid chlorides, highlight the versatility of sulfonyl chloride intermediates in producing compounds with significant antimicrobial activity. This underscores the role of this compound in synthesizing biologically active molecules (Ranganatha et al., 2018).
Advances in Heterocyclic Chemistry
The development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), for regioselective synthesis of 5-sulfonylfluoro isoxazoles, through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, represents innovative applications in heterocyclic chemistry. These advances facilitate the synthesis of functionalized isoxazoles, showcasing the potential of sulfonyl chloride derivatives in complex molecular constructions (Leng & Qin, 2018).
Anticancer Research
Synthesis of Anticancer Compounds
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, through a modified Schotten-Baumann reaction, and its demonstrated anticarcinogenic activity against HL-60 and BEL-7402 cancer cells illustrate the direct application of sulfonyl chloride derivatives in creating effective anticancer agents. This work underscores the compound's potential in therapeutic applications (Miao, Yan, & Zhao, 2010).
Safety and Hazards
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation . It should not be inhaled and contact with skin, hair, or eyes should be avoided . Contaminated clothing should be removed and washed before reuse . In case of ingestion, the mouth should be rinsed and vomiting should not be induced .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in organic synthesis reactions . They can react with various nucleophiles, including amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Mode of Action
The mode of action of 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reaction with nucleophiles. The sulfonyl chloride group (-SO2Cl) is highly reactive due to the good leaving group (Cl-) and the strong electrophilic sulfur center . When a nucleophile attacks the sulfur atom, it displaces the chloride ion, leading to the formation of a new bond .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various organic synthesis reactions, potentially affecting a wide range of biochemical pathways depending on the specific nucleophiles it encounters .
Result of Action
The result of the action of this compound is the formation of new compounds through its reaction with nucleophiles . The exact molecular and cellular effects would depend on the specific nucleophiles it reacts with and the context of the reaction.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBLOYYPXCFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856572 | |
Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375065-87-4 | |
Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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